Ethyl 3-(3,4-difluorophenyl)propanoate
Overview
Description
Ethyl 3-(3,4-difluorophenyl)propanoate is an organic compound with the molecular formula C11H12F2O21. It has a molecular weight of 214.21 g/mol1.
Synthesis Analysis
The specific synthesis process for Ethyl 3-(3,4-difluorophenyl)propanoate is not readily available in the search results. However, similar compounds are often synthesized through various organic chemistry reactions involving the corresponding phenylpropanoic acid and ethyl alcohol2.Molecular Structure Analysis
The molecular structure of Ethyl 3-(3,4-difluorophenyl)propanoate consists of an ethyl group (C2H5) attached to a propanoate group (C3H5O2), which is further connected to a 3,4-difluorophenyl group (C6H4F2)1. The presence of the fluorine atoms on the phenyl ring may influence the compound’s reactivity and properties.
Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 3-(3,4-difluorophenyl)propanoate are not provided in the search results. However, as an ester, it could potentially undergo reactions such as hydrolysis, reduction, and transesterification.Physical And Chemical Properties Analysis
The specific physical and chemical properties of Ethyl 3-(3,4-difluorophenyl)propanoate are not available in the search results. However, similar compounds often have properties such as a specific boiling point, density, and solubility that can be determined through experimental analysis3.Scientific Research Applications
Polymorphism Studies
Ethyl 3-(3,4-difluorophenyl)propanoate has been a subject of polymorphism studies. Vogt et al. (2013) characterized two polymorphic forms of this compound, used in pharmaceuticals, using spectroscopic and diffractometric techniques. These forms presented challenges for analytical and physical characterization techniques due to their similar spectra and diffraction patterns. Solid-state nuclear magnetic resonance (SSNMR) studies observing various nuclei were performed to characterize the subtle structural differences between the two forms (Vogt et al., 2013).
Thermochemistry and Kinetics in Biofuels
El‐Nahas et al. (2007) used the complete basis set method CBS-QB3 to study the thermochemistry and kinetics of ethyl propanoate (EP), a compound structurally similar to Ethyl 3-(3,4-difluorophenyl)propanoate. They evaluated initiation reactions and intermediate products from unimolecular decomposition reactions of EP (El‐Nahas et al., 2007).
Precursor for Synthesis
Thakur et al. (2015) explored Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a similar compound, as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This demonstrates the potential of ethyl 3-(3,4-difluorophenyl)propanoate in synthetic chemistry applications (Thakur et al., 2015).
Electrochemical Reduction Studies
Esteves et al. (2003) conducted a study on the electrochemical reduction of ethyl 2-bromo-3-(3 ′ ,4 ′ -dimethoxyphenyl)-3-(propargyloxy)propanoate, a compound related to ethyl 3-(3,4-difluorophenyl)propanoate. This study highlights the potential of such compounds in electrochemical applications (Esteves et al., 2003).
Insect Growth Regulation
Devi and Awasthi (2022) synthesized and studied Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound with a similar structure, as an insect growth regulator. This research suggests potential agricultural applications for ethyl 3-(3,4-difluorophenyl)propanoate (Devi & Awasthi, 2022).
Safety And Hazards
The safety data sheet for Ethyl 3-(3,4-difluorophenyl)propanoate is not available in the search results. However, like many organic compounds, it should be handled with care to avoid exposure and potential hazards4.
Future Directions
The future directions for research and applications involving Ethyl 3-(3,4-difluorophenyl)propanoate are not specified in the search results. Its potential uses could be explored in various fields such as organic synthesis, medicinal chemistry, and material science1.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
ethyl 3-(3,4-difluorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNNAPGMYXZLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465086 | |
Record name | Ethyl 3-(3,4-difluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,4-difluorophenyl)propanoate | |
CAS RN |
803687-25-4 | |
Record name | Ethyl 3-(3,4-difluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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